N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a 2-(3-(p-tolyl)ureido) substituent and a 4-carboxamide group linked to a 4-fluorobenzyl moiety. The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions. The p-tolyl (para-methylphenyl) group in the ureido moiety enhances lipophilicity, while the 4-fluorobenzyl substituent may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-2-8-15(9-3-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZDQPREKUNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a urea moiety, and substituted aromatic groups which contribute to its biological properties. The presence of the 4-fluorobenzyl and p-tolyl groups enhances its pharmacological profile by potentially improving binding affinity to biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, influencing various biochemical pathways. This interaction may lead to modulation of cellular processes such as apoptosis, proliferation, and inflammation.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. A study demonstrated that related thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound's structural similarity suggests it may possess similar effects.
Antimicrobial Properties
Thiazole derivatives have shown promise as antimicrobial agents. In vitro studies have reported varying degrees of antimicrobial activity against different bacterial strains. For instance, compounds with structural similarities have demonstrated zones of inhibition ranging from 9 to 20 mm against specific pathogens .
Antiinflammatory Effects
The compound may also exhibit anti-inflammatory properties. In related studies, thiazole derivatives have been evaluated for their ability to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Experimental Data
- Anticancer Efficacy : In a study involving the NCI-60 human tumor cell line screening, thiazole derivatives demonstrated IC50 values ranging from 0.124 μM to 3.81 μM against various cancer types . This indicates a strong potential for further development as anticancer agents.
- Antimicrobial Activity : A comparative analysis of several thiazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity, highlighting the importance of molecular modifications for potency .
- Pharmacological Evaluation : Another study focused on the synthesis of thiazole derivatives showed promising results in reducing glioma cell viability through multiple mechanisms, including apoptosis induction and inhibition of key survival pathways .
Data Table: Biological Activity Summary
| Activity Type | Effect | IC50 Values / Observations |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50: 0.124 μM (Leukemia) to 3.81 μM (Lung) |
| Antimicrobial | Zone of inhibition | 9-20 mm against various pathogens |
| Antiinflammatory | Reduction in inflammatory markers | Significant reduction observed in vivo |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2.1 N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 941916-32-1)
This compound shares the thiazole core, p-tolyl-ureido group, and benzyl-linked carboxamide but differs in two critical aspects:
Substituent on Benzyl Group : A 4-methoxybenzyl group replaces the 4-fluorobenzyl moiety.
Thiazole Substitution Pattern : A methyl group is present at position 4 of the thiazole ring, and the carboxamide is at position 5 instead of position 4.
2.2 Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives
These analogues (e.g., compounds in ) retain the thiazole-carboxamide framework but replace the p-tolyl-ureido group with a 4-pyridinyl substituent.
Structural and Physicochemical Comparison
¹Inferred from structural analysis; ²Estimated using fragment-based methods.
Implications of Structural Differences
- Fluorine vs. Methoxy : The 4-fluorobenzyl group likely increases metabolic stability and lipophilicity compared to the 4-methoxybenzyl analogue, which may improve blood-brain barrier penetration.
- Thiazole Substitution: The absence of a methyl group at position 4 and the carboxamide’s position (C4 vs.
- Ureido Linker : Both compounds retain the p-tolyl-ureido group, which may facilitate hydrogen bonding with targets such as ATP-binding sites or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
